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molecular formula C11H24N2O2 B8327849 rac-tert-Butyl (1-amino-2-methylpentan-2-yl)carbamate

rac-tert-Butyl (1-amino-2-methylpentan-2-yl)carbamate

Cat. No. B8327849
M. Wt: 216.32 g/mol
InChI Key: UIPGQYPLCLBMBU-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

61.0 g (212.98 mmol) of rac-tert-butyl (2-cyanopentan-2-yl)carbamate-2-methylpropan-2-ol from Example 151A were dissolved in 618 ml of 7 N ammoniacal methanol and admixed under argon with 66 g of Raney nickel (50% aqueous slurry). Subsequently, the reaction mixture was hydrogenated in an autoclave at 20-30 bar overnight. The reaction mixture was filtered through Celite, rinsed well with methanol and concentrated. 43.70 g (95% of theory) of the target compound were obtained.
Name
rac-tert-butyl (2-cyanopentan-2-yl)carbamate 2-methylpropan-2-ol
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
618 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH2:5][CH2:6][CH3:7])[CH3:4])#[N:2].CC(O)(C)C>CO.[Ni]>[NH2:2][CH2:1][C:3]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:4])[CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
rac-tert-butyl (2-cyanopentan-2-yl)carbamate 2-methylpropan-2-ol
Quantity
61 g
Type
reactant
Smiles
C(#N)C(C)(CCC)NC(OC(C)(C)C)=O.CC(C)(C)O
Name
Quantity
618 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
66 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in an autoclave at 20-30 bar overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed well with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
43.70 g (95% of theory) of the target compound were obtained

Outcomes

Product
Name
Type
Smiles
NCC(CCC)(C)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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